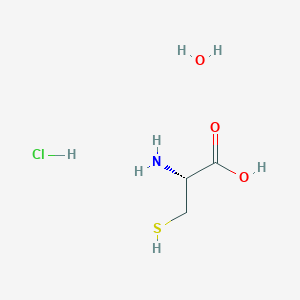

L-Cysteine hydrochloride monohydrate

概要

説明

L-Cysteine hydrochloride monohydrate is a compound derived from the naturally occurring amino acid L-cysteine. It is commonly used in biochemical research due to its versatile roles in redox reactions, protein structure, cell culture, and antioxidant activity . This compound is essential in various fields, including chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions: L-Cysteine hydrochloride monohydrate can be synthesized through several methods. One common method involves the reaction of L-cystine with hydrochloric acid. The process includes acidification, decoloration, filtration, electrolysis, concentration, centrifugal separation, and drying . Another method involves the use of an electrolytic cell, where the potential of the cathode chamber is measured using a Lujin glass tube and a saturated calomel electrode to accurately determine the end point of electrolysis .

Industrial Production Methods: In industrial settings, this compound is produced using L-cystine as the main raw material, along with hydrochloric acid, activated carbon, and water. The production process involves acidification reaction, decoloration and filtration, electrolysis, concentration, centrifugal separation, and drying .

化学反応の分析

Electrochemical Reduction of L-Cystine

- Reaction :

L-Cystine (disulfide) + 2H⁺ + 2e⁻ → 2 L-Cysteine hydrochloride monohydrate

Conditions: Electrolytic cell (2.5–6.0 V, 2–18 A/dm²), 60–65°C, ionic membrane separation . - Data :

Current Density (A/dm²) Voltage (V) Yield (%) 2–18 2.5–6.0 ≥95

Hydrochloric Acid Precipitation

- Method :

- Solubility Data :

HCl Concentration (%) Solubility (g/100 mL, 20°C) 15 3.2 20 1.8 30 0.5

Redox Reactions

The thiol group (-SH) in this compound facilitates reversible oxidation and reduction:

Disulfide Bond Formation

- Reaction :

2 L-Cysteine hydrochloride → L-Cystine + 2 HCl + 2 H₂O

Conditions: Exposure to oxygen, metal ions, or alkaline environments . - Industrial Impact :

Antioxidant Activity

- Mechanism :

Scavenges reactive oxygen species (ROS) via thiol oxidation to sulfenic/sulfonic acids . - Example :

L-Cysteine + H₂O₂ → L-Cysteine sulfinic acid + 2 H₂O

Complexation with Metal Ions

This compound forms stable complexes with transition metals, critical in analytical chemistry:

Copper(II) Complexation for Titration

- Reaction :

2 L-Cysteine + Cu²⁺ → [Cu(Cysteine)₂]²⁺

Conditions: Citrate buffer (pH 6.0), 4-(2-thiazolylazo)resorcinol (TAR) indicator . - Stoichiometry :

1:2 (Cu²⁺:Cysteine) with quantitative endpoint detection (yellow → pink) . - Analytical Data :

Cysteine Conc. (M) Cu²⁺ Titrant (M) Error (%) 0.001 0.001 ±0.5 0.04 0.04 ±0.3

Heavy Metal Detoxification

- Reaction :

L-Cysteine + Hg²⁺/Pb²⁺ → Insoluble metal-thiolate complexes . - Applications :

Chelation therapy and environmental remediation .

Biochemical Relevance

科学的研究の応用

Food Technology

Use as a Food Additive

L-Cysteine hydrochloride monohydrate is primarily utilized in the food industry as a processing aid and food additive. Its applications include:

- Antioxidant and Browning Inhibitor : It is effective in reducing enzymatic browning in fruits such as avocados and bananas, thereby extending shelf life. Studies indicate that treatments with L-cysteine can prolong the freshness of peeled and cut fruits by several days when used in appropriate concentrations (2.5% to 5% solutions) .

- Dough Conditioner : In baking, L-cysteine serves as a dough conditioner, enhancing the texture and quality of bread products. This application is crucial for improving the elasticity and extensibility of dough .

- Nutritional Supplement : As an essential amino acid, L-cysteine is added to infant formulas and sports nutrition products to support growth and recovery .

| Application | Purpose | Concentration |

|---|---|---|

| Antioxidant for fruits | Reduces enzymatic browning | 2.5% - 5% |

| Dough conditioner | Improves dough quality | Varies based on formulation |

| Nutritional supplement | Supports growth in infants | As required |

Pharmaceutical Applications

Health Benefits and Therapeutic Uses

this compound has been extensively studied for its health benefits, particularly in the context of nutritional therapy and disease treatment:

- Antioxidant Properties : It plays a critical role in synthesizing glutathione, a powerful antioxidant that helps combat oxidative stress . This property is beneficial in treating chronic conditions such as cardiovascular diseases and diabetes.

- Mucolytic Agent : L-Cysteine is used as a mucolytic agent in respiratory therapies to help break down mucus in patients with chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

- Nutritional Therapy : Clinical trials have demonstrated its effectiveness in restoring glutathione levels in malnourished children and improving outcomes in patients with various conditions, including liver disease and oxidative stress-related disorders .

| Application | Health Benefit | Reference |

|---|---|---|

| Antioxidant therapy | Increases glutathione levels | |

| Mucolytic therapy | Reduces mucus viscosity | |

| Nutritional support | Aids recovery in malnourished patients |

Cosmetic Industry

Role in Hair Care Products

this compound is included in various cosmetic formulations due to its beneficial effects on hair health:

- Hair Strengthening : It has been shown to reduce hair loss and enhance hair strength, making it a popular ingredient in shampoos and conditioners aimed at improving hair resilience .

Safety and Regulatory Aspects

This compound is generally recognized as safe when used within established limits. Regulatory bodies such as the European Food Safety Authority have assessed its safety for use as a food additive and confirmed its efficacy when used appropriately .

Case Studies

- Enzymatic Browning Reduction : A study conducted on peeled avocados treated with L-cysteine solutions demonstrated a significant reduction in browning compared to untreated samples, extending their shelf life from three days up to eleven days depending on the concentration used .

- Nutritional Therapy Impact : Clinical trials involving malnourished children showed that supplementation with L-cysteine led to improved synthesis rates of glutathione during treatment phases, highlighting its role in recovery from severe malnutrition .

作用機序

L-Cysteine hydrochloride monohydrate exerts its effects through its antioxidant properties and participation in redox reactions. It serves as a precursor to glutathione, a potent cellular antioxidant, and contributes to the formation of disulfide bonds that stabilize protein structures . The compound’s antioxidant properties are typically expressed in the tripeptide glutathione, which occurs in humans and other organisms .

類似化合物との比較

Similar Compounds: Similar compounds to L-cysteine hydrochloride monohydrate include L-cysteine, L-cystine, and N-acetyl-L-cysteine .

Uniqueness: this compound is unique due to its specific roles in redox reactions, protein structure stabilization, and antioxidant activity. Its ability to function as a reducing agent and a nucleophile in redox reactions sets it apart from other similar compounds .

生物活性

L-Cysteine hydrochloride monohydrate is a biologically active compound that plays a critical role in various physiological processes. This article explores its biological activity, mechanisms of action, and implications for health, supported by data tables and relevant research findings.

- Molecular Formula : C3H7NO2S • HCl • H2O

- Molecular Weight : 175.6 g/mol

- CAS Number : 7048-04-6

L-Cysteine is a sulfur-containing amino acid essential for protein synthesis and acts as a precursor for the antioxidant glutathione. It exists in both free and dimerized forms (cystine) and is crucial for maintaining the structural integrity of proteins through disulfide bonds .

Biological Functions

L-Cysteine plays several vital roles in biological systems:

- Antioxidant Defense : As a precursor to glutathione, L-cysteine contributes to cellular antioxidant capacity, protecting cells from oxidative stress .

- Protein Synthesis : It is integral in the synthesis of proteins, influencing cellular metabolism and growth .

- Detoxification : L-Cysteine aids in detoxifying harmful substances by conjugating with them to form less toxic compounds .

- Glutathione Synthesis : L-Cysteine is a rate-limiting substrate for glutathione production, which is crucial for cellular defense against oxidative damage.

- Enzyme Regulation : It can inhibit specific enzymes like lecithin-cholesterol acyltransferase, influencing lipid metabolism .

- Cell Signaling : L-Cysteine participates in redox signaling pathways that regulate various cellular processes, including apoptosis and cell proliferation .

Clinical Applications

This compound has been investigated for its potential therapeutic applications:

- Nutritional Therapy : It has been shown to restore glutathione levels in malnourished children and improve outcomes in patients with chronic illnesses .

- Wound Healing : Studies indicate that it may enhance the healing process in conditions like corneal scarring post-surgery .

- Chronic Inflammation : Its antioxidant properties can help reduce inflammation markers, potentially benefiting conditions like arthritis .

Case Studies and Clinical Trials

A review of clinical trials highlights the diverse applications of L-Cysteine:

| Application | Effects |

|---|---|

| Nutritional therapy in malnourished children | Restored glutathione synthesis rates during treatment |

| Corneal scarring post-surgery | Reduced average scarring time |

| Ictus patients | Reduced risk of subsequent cardiovascular accidents |

| Hair care | Decreased hair loss and improved hair strength |

These findings underscore the compound's versatility in therapeutic contexts, particularly concerning its antioxidant capabilities and role in protein metabolism .

Safety Profile

While this compound is generally recognized as safe when used appropriately, it has been classified as a skin irritant and may cause serious eye damage upon exposure. Regulatory assessments have established acceptable dosage levels for various applications, particularly in nutritional formulations for infants requiring total parenteral nutrition (TPN) .

特性

IUPAC Name |

(2R)-2-amino-3-sulfanylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQSXNOEEPCSLW-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020367 | |

| Record name | l-Cysteine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS], Hygroscopic solid; [Merck Index] White powder with an irritating odor; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Cysteine hydrochloride monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cysteine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13560 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely soluble in water, Freely soluble in alcohol, acetic acid, ammonia water; insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride, Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C; 16 g/100 mL of solution at 20 °C | |

| Record name | CYSTEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, White crystals | |

CAS No. |

52-89-1, 52-90-4 | |

| Record name | L-(+)-Cysteine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteine hydrochloride (anhydrous) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-Cysteine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cysteine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9U1687S1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYSTEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

260 °C decomposes | |

| Record name | CYSTEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。